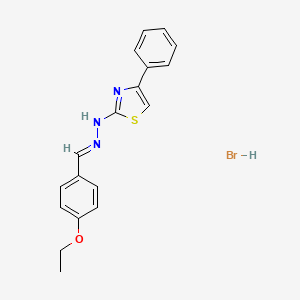
(Z)-2-((E)-(4-ethoxybenzylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-((E)-(4-ethoxybenzylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole hydrobromide is a useful research compound. Its molecular formula is C18H18BrN3OS and its molecular weight is 404.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-2-((E)-(4-ethoxybenzylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
The chemical formula for this compound is C18H18BrN3OS, with a molecular weight of 404.3 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H18BrN3OS |
| Molecular Weight | 404.3 g/mol |
| CAS Number | 351525-82-1 |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. The compound under investigation has shown activity against various bacterial strains. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents .
Antifungal Activity
In addition to antibacterial properties, thiazole compounds have also been reported to possess antifungal activity. A related study found that thiazole derivatives exhibited strong antifungal effects against Candida albicans and other fungal pathogens . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.03 to 0.5 μg/mL, indicating potent antifungal activity.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes. For example, it has been suggested that thiazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This inhibition could lead to increased acetylcholine levels, potentially improving cognitive function in affected individuals . The IC50 value for related compounds was found to be as low as 2.7 µM, highlighting the potency of these derivatives in enzyme inhibition.
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed that the thiazole ring plays a crucial role in interacting with biological targets due to its ability to form hydrogen bonds and participate in π-stacking interactions with aromatic residues in target proteins.
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated several thiazole derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition Study : Another research focused on the AChE inhibitory activity of thiazole derivatives, where it was demonstrated that modifications on the thiazole ring could enhance inhibitory potency. This study provided insights into structure-activity relationships critical for developing new cognitive enhancers .
Eigenschaften
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-phenyl-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS.BrH/c1-2-22-16-10-8-14(9-11-16)12-19-21-18-20-17(13-23-18)15-6-4-3-5-7-15;/h3-13H,2H2,1H3,(H,20,21);1H/b19-12+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETXCNWWLUJMIE-NNTHFVATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=CC=C3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=CC=C3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














